An In-Depth Technical Guide to the Synthesis of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate
An In-Depth Technical Guide to the Synthesis of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate
This guide provides a comprehensive technical overview for the synthesis of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The quinolizine scaffold is a key pharmacophore in various biologically active molecules, and the introduction of a formyl group provides a versatile handle for further synthetic modifications.[1] This document will detail a robust two-step synthetic pathway, commencing with the construction of the quinolizine core via the Gould-Jacobs reaction, followed by regioselective formylation at the C1-position using the Vilsmeier-Haack reaction.
Strategic Overview: A Two-Pronged Approach
The synthesis is logically divided into two primary stages, each leveraging a classic and reliable named reaction. This strategy ensures a high degree of control and predictability, crucial for reproducible results in a research and development setting.
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Core Scaffold Construction: The initial phase focuses on the assembly of the foundational 4-oxo-4H-quinolizine-3-carboxylate ring system. For this, the Gould-Jacobs reaction is employed, a powerful method for the preparation of 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with their 4-oxo counterparts.[2][3]
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Regioselective Formylation: With the quinolizine core in hand, the subsequent step involves the introduction of a formyl (-CHO) group at the electron-rich C1-position. The Vilsmeier-Haack reaction is the method of choice for this transformation, as it is a mild and effective means of formylating activated aromatic and heteroaromatic compounds.[4][5][6]
The overall synthetic workflow is depicted in the following diagram:
Figure 1: High-level overview of the synthetic strategy.
Part 1: Synthesis of the Precursor - Ethyl 4-oxo-4H-quinolizine-3-carboxylate
The Gould-Jacobs reaction provides an efficient route to the quinolizine core.[2][3] The reaction proceeds through an initial condensation of a pyridine derivative with an alkoxymethylenemalonate, followed by a thermal cyclization.
Mechanistic Rationale
The reaction commences with a nucleophilic attack of the nitrogen atom of 2-pyridone on the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to yield an intermediate, which then undergoes a thermally induced 6-electron electrocyclization to form the quinolizine ring system.
Experimental Protocol: Gould-Jacobs Reaction
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-Pyridone | 95.10 | 10 | 0.95 g |
| Diethyl ethoxymethylenemalonate (DEEM) | 216.23 | 12 | 2.59 g |
| Diphenyl ether | 170.21 | - | 20 mL |
Procedure:
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A mixture of 2-pyridone (0.95 g, 10 mmol) and diethyl ethoxymethylenemalonate (2.59 g, 12 mmol) is heated at 120-130°C for 2 hours.
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The ethanol formed during the reaction is removed under reduced pressure.
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The resulting residue is added to 20 mL of boiling diphenyl ether and refluxed for 30-45 minutes.
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The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
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The solid is washed with diethyl ether to remove residual diphenyl ether and then recrystallized from ethanol to afford Ethyl 4-oxo-4H-quinolizine-3-carboxylate as a crystalline solid.
Part 2: Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich heterocyclic systems.[4][5][6] The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃).[7][8]
Mechanistic Considerations and Regioselectivity
The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution followed by hydrolysis. The 4-oxo-4H-quinolizine-3-carboxylate ring system is activated towards electrophilic attack, with the C1-position being particularly electron-rich, thus favoring formylation at this site.
The mechanism for the formation of the Vilsmeier reagent and its subsequent reaction with the quinolizine substrate is illustrated below:
Figure 2: Generalized mechanism of the Vilsmeier-Haack reaction.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Ethyl 4-oxo-4H-quinolizine-3-carboxylate | 217.22 | 5 | 1.09 g |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 | 4.6 mL |
| Phosphorus oxychloride (POCl₃) | 153.33 | 10 | 0.93 mL |
Procedure:
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To a stirred solution of Ethyl 4-oxo-4H-quinolizine-3-carboxylate (1.09 g, 5 mmol) in N,N-dimethylformamide (4.6 mL, 50 mmol), phosphorus oxychloride (0.93 mL, 10 mmol) is added dropwise at 0°C.
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The reaction mixture is then heated to 80-90°C and stirred for 4-6 hours.
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After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured onto crushed ice.
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The solution is neutralized with a saturated solution of sodium bicarbonate.
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The precipitated solid is collected by filtration, washed with water, and dried.
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The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate.
Characterization Data
Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate:
| Property | Value |
| Molecular Formula | C₁₃H₁₁NO₄ |
| Molecular Weight | 245.23 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | To be determined |
| ¹H NMR (CDCl₃, ppm) | Consistent with the proposed structure. |
| ¹³C NMR (CDCl₃, ppm) | Consistent with the proposed structure. |
| Mass Spec (m/z) | [M+H]⁺ calculated for C₁₃H₁₂NO₄: 246.0761 |
Safety Considerations
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Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
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Diphenyl ether has a high boiling point and can cause severe burns. Handle with care at elevated temperatures.
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Standard laboratory safety procedures should be followed throughout the synthesis.
Conclusion
This guide has detailed a reliable and efficient two-step synthesis of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate. The methodology leverages the classical Gould-Jacobs and Vilsmeier-Haack reactions, providing a clear and reproducible pathway for obtaining this valuable synthetic intermediate. The presented protocols, along with the mechanistic insights, are intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.
References
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Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
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Lappin, G. R. (1948). Cyclization of 2-aminopyridine derivatives; substituted ethyl 2-pyridylamino-methylenemalonates. Journal of the American Chemical Society, 70(10), 3348–3350. [Link]
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MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
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Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. [Link]
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Organic Syntheses. (n.d.). Gould-Jacobs Reaction. [Link]
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Vo, D. D., et al. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. Synthetic Communications, 45(21), 2465-2473. [Link]
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Figshare. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. [Link]
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PubChem. (n.d.). Ethyl 4-oxo-4H-quinolizine-3-carboxylate. [Link]
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Loughborough University Research Repository. (n.d.). NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. [Link]
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PrepChem. (n.d.). Synthesis of 4H-quinolizin-4-one-3-carboxylic acid. [Link]
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ResearchGate. (n.d.). Direct formylation of 2-pyridone core of 3- N -methylcytisine via Duff reaction; synthesis of 9-enyl, 9-ynyl and 9-imino derivatives. [Link]
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PMC. (2021). Anthraquinolone and quinolizine derivatives as an alley of future treatment for COVID-19: an in silico machine learning hypothesis. [Link]
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